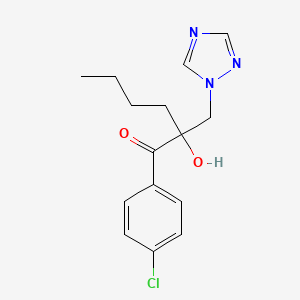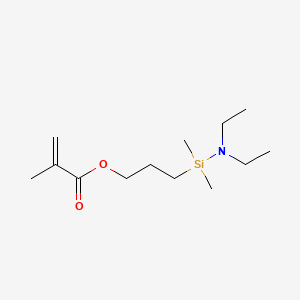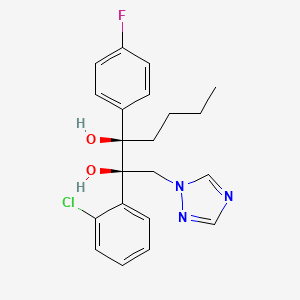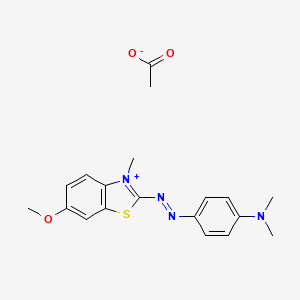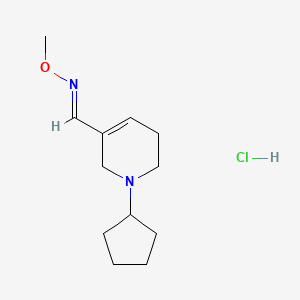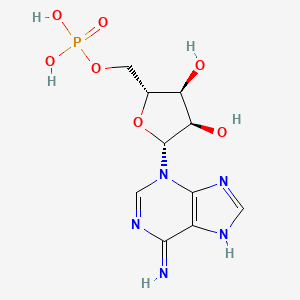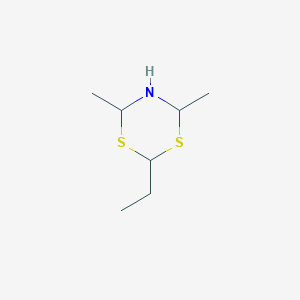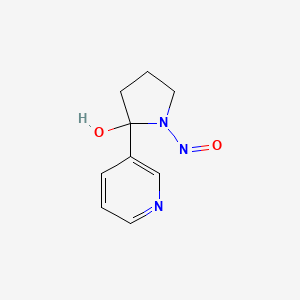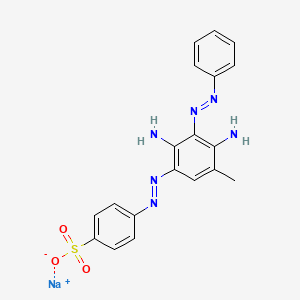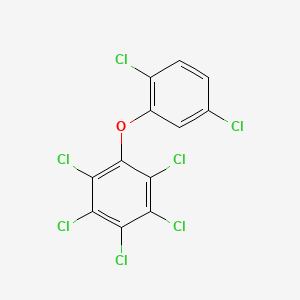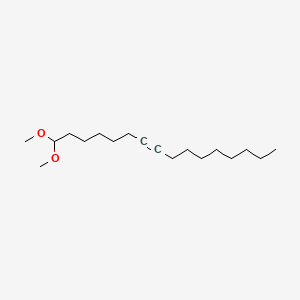
7-Hexadecyne, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyne, 1,1-dimethoxy- is an organic compound with the molecular formula C18H34O2 It is a derivative of hexadecyne, characterized by the presence of two methoxy groups attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyne, 1,1-dimethoxy- typically involves the reaction of hexadecyne with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative. Specific details on the synthetic routes and reaction conditions can be found in chemical literature .
Industrial Production Methods
Industrial production of 7-Hexadecyne, 1,1-dimethoxy- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The raw materials and catalysts used are typically sourced in bulk to reduce costs and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecyne, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include dimethoxy-substituted alkanes, alkenes, and various substituted derivatives. These products are of interest for further chemical transformations and applications .
Aplicaciones Científicas De Investigación
7-Hexadecyne, 1,1-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of methoxy groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-Hexadecyne, 1,1-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating these interactions, leading to various biological and chemical effects. Specific pathways and targets are still under investigation, but preliminary studies suggest significant potential .
Comparación Con Compuestos Similares
Similar Compounds
7-Hexadecyne: The parent compound without methoxy groups.
1,1-Dimethoxyhexadec-7-yne: A closely related compound with similar structure and properties.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
41862-85-5 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
1,1-dimethoxyhexadec-7-yne |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-10,13-17H2,1-3H3 |
Clave InChI |
RCTGSQGPAGWZKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


